molecular formula C18H20N4O3 B6625123 N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide

Cat. No.: B6625123
M. Wt: 340.4 g/mol
InChI Key: GBEZEBNDAOVWDF-UHFFFAOYSA-N
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Description

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a methoxyphenyl group, and a furan carboxamide moiety, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-4-17-16(9-10-25-17)18(23)19-11-13-12-22(21-20-13)14-5-7-15(24-2)8-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZEBNDAOVWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CO1)C(=O)NCC2=CN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring under copper-catalyzed conditions. The methoxyphenyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the furan carboxamide moiety via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles under anhydrous conditions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring and methoxyphenyl group are key to its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and reactivity.

    2-(4-Methoxyphenyl)ethylamine: Similar in having the methoxyphenyl group but lacks the triazole and furan carboxamide moieties.

    4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but has a different functional group attached.

Uniqueness

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide is unique due to its combination of a triazole ring, methoxyphenyl group, and furan carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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